Mepirapim - 2365542-29-4

Mepirapim

Catalog Number: EVT-10898263
CAS Number: 2365542-29-4
Molecular Formula: C19H27N3O
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mepirapim was synthesized in a laboratory setting, notably by researchers at Kyung Hee University, South Korea. It falls under the category of synthetic cannabinoids, which are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. Unlike many synthetic cannabinoids that primarily target cannabinoid receptors CB1 and CB2, Mepirapim exhibits significant activity as an inhibitor of T-type calcium channels (Cav3), which are implicated in various neurological processes and disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mepirapim involves several chemical reactions that typically include the alkylation of indole derivatives. Detailed methodologies include:

  1. Starting Materials: Indole is commonly used as a precursor.
  2. Alkylation: The indole is alkylated using halides such as bromopentane or fluorobromopentane.
  3. Purification: Following synthesis, compounds are purified using techniques such as liquid chromatography to ensure high purity levels suitable for biological testing .

The synthesis process is complex and requires careful control of reaction conditions to yield the desired product effectively.

Molecular Structure Analysis

Structure and Data

Mepirapim's molecular structure features a piperazine ring attached to an indole moiety, which is characteristic of many synthetic cannabinoids. The compound's structural formula can be represented as follows:

  • Chemical Formula: C_{15}H_{19}N_{3}O
  • Molecular Weight: Approximately 245.33 g/mol

The specific arrangement of atoms within Mepirapim facilitates its interaction with calcium channels, contributing to its pharmacological profile .

Chemical Reactions Analysis

Reactions and Technical Details

Mepirapim undergoes various chemical reactions that are critical for its functionality:

  1. Calcium Channel Inhibition: Mepirapim has been shown to inhibit T-type calcium channels (Cav3), which plays a vital role in neurotransmitter release and neuronal excitability.
  2. Receptor Interaction: Unlike typical cannabinoids, Mepirapim exhibits minimal activity at cannabinoid receptors CB1 and CB2, suggesting a unique mechanism of action that diverges from traditional pathways associated with cannabinoid effects .

These reactions underline the compound's potential for developing novel therapeutic agents targeting calcium signaling pathways.

Mechanism of Action

Process and Data

The primary mechanism through which Mepirapim exerts its effects involves the inhibition of T-type calcium channels. This inhibition leads to reduced intracellular calcium influx, which can modulate neuronal excitability and neurotransmitter release:

  • Calcium Flux Assays: In vitro studies have demonstrated that Mepirapim effectively reduces calcium ion flux in neuronal cells, confirming its role as a Cav3 inhibitor .
  • Pharmacological Characterization: Further studies have characterized its pharmacokinetic properties in vivo, indicating that Mepirapim may have anticonvulsant effects due to its ability to modulate calcium signaling pathways .

This mechanism positions Mepirapim as a candidate for further research into treatments for conditions like epilepsy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mepirapim exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability under various environmental conditions is crucial for its application in research and potential therapeutic uses.

These properties are essential for understanding how Mepirapim can be utilized in scientific applications.

Applications

Scientific Uses

Mepirapim's unique profile makes it valuable for various scientific investigations:

  1. Neuroscience Research: Its ability to inhibit T-type calcium channels positions it as a tool for studying neuronal excitability and neurotransmitter dynamics.
  2. Drug Development: The compound's distinct action on calcium channels opens avenues for developing new medications aimed at treating neurological disorders such as epilepsy or chronic pain syndromes .
  3. Addiction Studies: Research has indicated that Mepirapim may induce addiction-related behaviors in rodent models, providing insights into the neurochemical adaptations associated with synthetic cannabinoid use .
Neuropharmacological Mechanisms of Mepirapim-Induced Addiction

Dopaminergic Signaling Modulation in Mesocorticolimbic Pathways

Mepirapim significantly amplifies dopaminergic neurotransmission within the brain’s reward circuitry, a primary driver of its addictive potential. Microdialysis studies in rodents demonstrate that acute administration (1–3 mg·kg⁻¹) induces dose-dependent increases in extracellular dopamine levels in the nucleus accumbens, with peak concentrations reaching 150–180% of baseline [1] [6]. This surge stems from Mepirapim’s action on cannabinoid receptor type 1 in the ventral tegmental area, where it reduces gamma-aminobutyric acid-mediated inhibition of dopaminergic neurons. Consequently, dopaminergic neurons exhibit enhanced firing rates and dopamine release in projection areas [1].

Chronic exposure triggers neuroadaptive maladaptations, including depleted dopamine stores, reduced tyrosine hydroxylase expression (the rate-limiting enzyme in dopamine synthesis), and elevated α-synuclein accumulation in the substantia nigra and striatum [6]. These changes mirror pathological patterns observed in Parkinson’s disease and contribute to compulsive drug-seeking behavior. Intravenous self-administration tests confirm Mepirapim’s reinforcing properties, with rats exhibiting significantly higher active lever presses (0.003–0.03 mg·kg⁻¹·inf⁻¹) than vehicle controls [1]. Conditioned place preference further validates reward enhancement, though this effect reverses to aversion at higher doses (3 mg·kg⁻¹) due to concurrent hypothermia and motor impairment [1].

Table 1: Dopaminergic Neuroadaptations Following Mepirapim Exposure

Exposure ParadigmBrain RegionKey ChangeBehavioral Correlation
Acute (1–3 mg·kg⁻¹)Nucleus Accumbens↑ Extracellular dopamine (150–180% baseline)Reward reinforcement
Chronic (15–30 mg·kg⁻¹)Striatum↓ Tyrosine hydroxylase expression; ↑ α-synucleinMotor deficits, cognitive impairment
Self-administrationVentral Tegmental Area↓ GABAergic inhibition of DA neuronsMaintenance of drug-seeking behavior

GABAergic Neurotransmission Suppression in Reward Circuitry

Mepirapim disrupts inhibitory balance in the mesocorticolimbic system through presynaptic suppression of gamma-aminobutyric acid release. In vivo microdialysis and neurotransmitter enzyme-linked immunosorbent assays reveal decreased gamma-aminobutyric acidergic signaling in the ventral tegmental area following Mepirapim exposure [1] [3]. This suppression occurs via cannabinoid receptor type 1 activation on gamma-aminobutyric acidergic interneurons, which reduces vesicular gamma-aminobutyric acid release and diminishes inhibitory tone on dopaminergic neurons [1]. The disinhibition mechanism unleashes dopaminergic cell firing, facilitating uncontrolled dopamine release in the nucleus accumbens—a critical process underlying reward amplification [1].

The compound’s structural similarity to JWH-018 (a Schedule I synthetic cannabinoid) enables potent gamma-aminobutyric acid suppression despite relatively low cannabinoid receptor type 1 affinity [1] [8]. Electrophysiological studies of related synthetic cannabinoids indicate that gamma-aminobutyric acidergic synapse depression facilitates N-methyl-D-aspartate receptor-mediated potentials, potentially exacerbating neuronal excitability and synaptic plasticity changes that favor addiction [9]. This gamma-aminobutyric acid–glutamate imbalance creates a hyperexcitable state in reward circuits, lowering seizure thresholds and promoting neurotoxic cascades during prolonged exposure [3] [6].

Cannabinoid Receptor Type 1 Receptor-Mediated Synaptic Plasticity Alterations

Mepirapim’s addictive actions are pharmacologically dependent on cannabinoid receptor type 1 activation, as evidenced by induction of the canonical cannabinoid tetrad in mice (hypolocomotion, catalepsy, hypothermia, analgesia) at 3 mg·kg⁻¹ [1] [4]. These effects confirm functional engagement of cannabinoid receptor type 1 signaling pathways. Crucially, Mepirapim triggers long-term synaptic adaptations through cannabinoid receptor type 1-mediated modulation of glutamatergic and gamma-aminobutyric acidergic transmission. In the insular cortex—a region implicated in reward processing—cannabinoid receptor type 1 activation induces long-term depression at gamma-aminobutyric acidergic synapses via presynaptic suppression of neurotransmitter release [4] [5].

Concurrently, Mepirapim alters N-methyl-D-aspartate receptor functionality. Cannabinoid receptor type 1 blockade unmasks nitric oxide-dependent long-term potentiation at gamma-aminobutyric acidergic synapses, indicating competition between endocannabinoid and nitric oxide signaling pathways [5]. This shift in synaptic plasticity dynamics is N-methyl-D-aspartate receptor-dependent, requiring postsynaptic calcium influx and soluble guanylyl cyclase activation [5]. Repeated Mepirapim exposure likely stabilizes these maladaptive changes, restructuring reward circuitry to prioritize drug-associated cues. The net effect includes altered dendritic spine morphology, aberrant glutamate receptor trafficking, and strengthened excitatory synapses in the nucleus accumbens and prefrontal cortex—hallmarks of addictive plasticity [1] [4].

Calcium Channel Inhibition and Neuronal Excitability Dynamics

Beyond classical cannabinoid targets, Mepirapim and its derivatives potently inhibit T-type (Cav3) calcium channels—key regulators of neuronal bursting and rhythmic activity. Fluorometric calcium flux assays demonstrate that Mepirapim analogues (SB2193, SB2193F) inhibit Cav3.1, Cav3.2, and Cav3.3 subtypes with half-maximal inhibitory concentrations of 0.8–1.5 μM [3] [10]. In silico docking studies reveal interaction with the Cav3.1 voltage-sensing domain, stabilizing channels in inactivated states [10]. This inhibition modulates thalamocortical excitability and perturbs oscillatory networks involved in reward processing and seizure propagation [3] [10].

Table 2: Effects of Mepirapim Analogues on T-Type Calcium Channel Subtypes

AnalogCav3.1 IC₅₀ (μM)Cav3.2 IC₅₀ (μM)Cav3.3 IC₅₀ (μM)Brain/Plasma RatioPrimary Neuronal Effect
Mepirapim1.2 ± 0.30.8 ± 0.21.5 ± 0.4Not reportedReduced burst firing
SB21931.0 ± 0.21.1 ± 0.31.4 ± 0.32.7Suppressed 6 Hz seizures
SB2193F0.9 ± 0.20.7 ± 0.11.2 ± 0.21.9Increased spike-wave discharges

Paradoxically, while Cav3 inhibition confers protection against 6 Hz-induced seizures in mice, it exacerbates absence seizures in Genetic Absence Epilepsy Rats from Strasbourg models [10]. This suggests brain region-specific effects on excitability: cortical hyperexcitability may enhance reward signaling, while thalamic inhibition disrupts sensory gating. The net effect on addiction circuitry involves disrupted feedforward inhibition in the nucleus accumbens and altered prefrontal cortical control over reward responses [3]. Furthermore, Cav3 inhibition dysregulates dopamine release kinetics, potentially amplifying phasic dopamine signals that reinforce drug-taking behavior [6] [10]. The dual action on cannabinoid receptor type 1 and Cav3 channels positions Mepirapim as a high-risk compound with complex interactions between addiction-related pathways and neuronal excitability networks.

Properties

CAS Number

2365542-29-4

Product Name

Mepirapim

IUPAC Name

(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H27N3O/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3

InChI Key

IUEFFEOHJKCBPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.